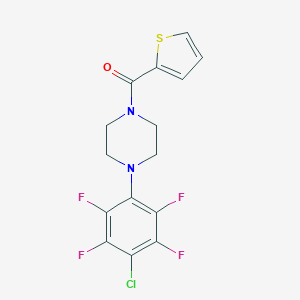![molecular formula C21H26N2O4S B505875 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B505875.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, an ethoxyphenyl group, and a cyclohexanecarboxamide group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves a multi-step process:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxybenzenesulfonyl chloride.
Coupling Reaction: The 4-ethoxybenzenesulfonyl chloride is then reacted with 4-aminophenylcyclohexanecarboxamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.
Pathways: It may interfere with metabolic pathways by inhibiting key enzymes involved in the synthesis of essential biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide
- N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-naphthalenesulfonamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its cyclohexanecarboxamide group provides additional steric hindrance, affecting its interaction with biological targets and its overall stability in chemical reactions.
Propriétés
Formule moléculaire |
C21H26N2O4S |
|---|---|
Poids moléculaire |
402.5g/mol |
Nom IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-12-8-18(9-13-19)23-28(25,26)20-14-10-17(11-15-20)22-21(24)16-6-4-3-5-7-16/h8-16,23H,2-7H2,1H3,(H,22,24) |
Clé InChI |
FBCUHLMBHNADKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505794.png)
![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B505795.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B505796.png)
![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B505797.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide](/img/structure/B505798.png)
![N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide](/img/structure/B505799.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B505801.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B505805.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B505806.png)
![2-(4-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B505808.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B505809.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B505813.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505814.png)
